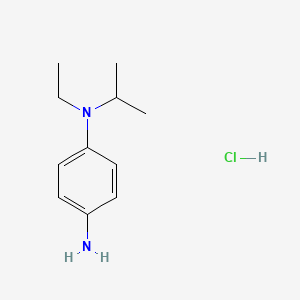

4-Amino-N-ethyl-N-isopropylaniline hydrochloride

Description

Contextual Overview of Substituted Phenylenediamines in Organic Chemistry

Substituted phenylenediamines are a class of aromatic amines derived from aniline (B41778) that play a crucial role in organic chemistry. These compounds are characterized by a benzene (B151609) ring substituted with two amino groups and other functional groups. The position of the amino groups (ortho, meta, or para) and the nature of the other substituents significantly influence their chemical properties and applications.

Historically, p-phenylenediamine (B122844) (PPD) and its derivatives have been fundamental in the development of various industrial and commercial products. They are key components in the synthesis of high-strength polymers and composites, such as Kevlar wikipedia.org. In the realm of dye chemistry, substituted phenylenediamines are common ingredients in hair dyes, where their oxidation leads to the formation of colored compounds wikipedia.org. A notable application is in color photography, where a substituted p-phenylenediamine derivative known as CD-4 acts as a developing agent, reacting with silver grains in the film to create colored dyes wikipedia.org.

Furthermore, N,N'-substituted p-phenylenediamines are widely used as antioxidants and antiozonants in the rubber industry to prevent degradation and cracking of materials mdpi.comnih.gov. Some substituted o-phenylenediamine compounds have also been investigated for their potential antibacterial and antitumor properties google.com. The versatility of this class of compounds makes them a subject of ongoing interest in synthetic organic chemistry acs.org.

Research Gaps and Current Challenges in Understanding 4-Amino-N-ethyl-N-isopropylaniline Hydrochloride

Despite the broad utility of substituted phenylenediamines, a comprehensive understanding of this compound remains elusive. The current body of scientific literature presents a significant research gap, with most available information originating from chemical supplier catalogs rather than peer-reviewed academic studies. These sources provide basic data but lack in-depth analysis of the compound's chemical behavior.

The primary challenges in the academic inquiry of this specific compound include:

Lack of Detailed Synthesis and Characterization Data: While it is listed as an intermediate in organic synthesis, detailed and optimized synthetic routes, along with comprehensive spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry), are not readily available in published literature capotchem.com.

Unknown Reactivity and Application Profile: Beyond its general classification as a synthetic intermediate, the specific reactivity of this compound and its potential applications in areas like polymer science, dye synthesis, or as a photographic developer have not been thoroughly investigated.

Environmental Transformation Products: A significant concern with many N,N'-substituted p-phenylenediamines is their oxidation into quinone derivatives, which can have environmental implications mdpi.comnih.gov. There is currently no research on whether this compound undergoes similar transformations or what the potential impact of such by-products might be. This absence of data represents a critical knowledge gap.

Objectives and Scope of Academic Inquiry into this compound

To address the existing research gaps, future academic inquiry into this compound should focus on several key objectives. The scope of this research would be to establish a foundational understanding of the compound's chemical and physical properties, which would, in turn, enable the exploration of its potential applications.

The principal objectives for future research should include:

Development of Synthetic Methodologies: To establish and optimize efficient and scalable synthesis protocols for this compound, providing a reliable source for further study.

Comprehensive Physicochemical Characterization: To perform a thorough analysis of the compound's structural, thermal, and spectroscopic properties. This would involve techniques such as single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and detailed NMR and mass spectrometry studies.

Investigation of Chemical Reactivity: To explore the compound's reactivity in various organic reactions. This could include studying its utility as a building block in the synthesis of novel heterocyclic compounds, polymers, or functional dyes.

Evaluation of Potential Applications: To investigate its suitability for specific applications, drawing parallels from structurally similar p-phenylenediamines. This could involve assessing its performance as a color developing agent, an antioxidant, or as a monomer in polymerization reactions.

Study of Degradation and Transformation Pathways: To analyze the compound's stability and identify its potential degradation or oxidation products, particularly the formation of quinone-like structures, to understand its environmental footprint.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 91215-79-1 capotchem.comchemicalbook.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C11H19ClN2 capotchem.com |

| Molecular Weight | 214.74 g/mol capotchem.com |

| Common Application | Intermediate in organic syntheses capotchem.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Phenylenediamine (PPD) |

| N-isopropyl-N′-phenyl-1,4-phenylenediamine (IPPD) |

| N-phenyl-N′-cyclohexyl-p-phenylenediamine (CPPD) |

| N-phenyl-N′-(1,3-dimethylbutyl)-p-phenylenediamine (6PPD) |

| N-phenyl-N′-(1,3-dimethylbutyl)-p-phenylenediamine-derived quinone (6PPDQ) |

| Aniline |

| Acetaldehyde (B116499) |

| N-ethylaniline |

| 2,6-diethyl aniline |

| 4-Chloro-N-isopropyl-2-nitroaniline |

| 2-amino-4-chloro-N-isopropylaniline |

| 3-isopropylnitrobenzene |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.ClH/c1-4-13(9(2)3)11-7-5-10(12)6-8-11;/h5-9H,4,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSCGJRIQPNDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)N)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583369 | |

| Record name | N~1~-Ethyl-N~1~-(propan-2-yl)benzene-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-81-5, 91215-79-1 | |

| Record name | 1,4-Benzenediamine, N1-ethyl-N1-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220844-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Ethyl-N~1~-(propan-2-yl)benzene-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-N-isopropyl-p-phenylenediamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 4 Amino N Ethyl N Isopropylaniline Hydrochloride

Historical and Current Synthetic Routes to 4-Amino-N-ethyl-N-isopropylaniline Hydrochloride

The synthesis of asymmetrically N,N-disubstituted p-phenylenediamines like 4-Amino-N-ethyl-N-isopropylaniline can be approached through several classical and modern organic chemistry reactions. The primary strategies involve the sequential introduction of the ethyl and isopropyl groups onto a protected p-phenylenediamine (B122844) precursor or the construction of the substituted aniline (B41778) from a nitrobenzene (B124822) derivative.

Reductive Amination Approaches Utilizing Precursor Compounds

Reductive amination, also known as reductive alkylation, stands out as a highly effective method for the formation of carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org

A plausible route to 4-Amino-N-ethyl-N-isopropylaniline via this method would start from 4-nitroaniline (B120555). The synthesis could proceed in a stepwise manner. First, mono-N-alkylation of 4-nitroaniline with either acetaldehyde (B116499) or acetone (B3395972) would be performed, followed by reduction of the nitro group and a subsequent second reductive amination with the other carbonyl compound.

A more direct, albeit challenging, approach would involve the reductive amination of 4-aminobenzaldehyde (B1209532) with a pre-formed N-ethyl-N-isopropylamine. However, the synthesis of the secondary amine itself would be an initial step. A more common strategy involves the sequential N-alkylation of a protected p-phenylenediamine derivative. For instance, starting with 4-nitroaniline, one could first introduce the ethyl group via reductive amination with acetaldehyde, followed by reduction of the nitro group to an amino group, and then a second reductive amination with acetone to introduce the isopropyl group. The choice of reducing agent is critical in this process, with reagents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H2/Pd/C) being commonly employed. jocpr.com

A representative reaction scheme is as follows:

N-Ethylation of 4-nitroaniline: 4-nitroaniline reacts with acetaldehyde in the presence of a reducing agent (e.g., NaBH3CN) to form N-ethyl-4-nitroaniline.

Reduction of the nitro group: The resulting N-ethyl-4-nitroaniline is then reduced, typically using catalytic hydrogenation (e.g., H2 over a palladium catalyst) or a metal/acid system (e.g., Fe/HCl), to yield N-ethyl-p-phenylenediamine.

N-Isopropylation: The N-ethyl-p-phenylenediamine is subsequently reacted with acetone under reductive amination conditions to afford 4-Amino-N-ethyl-N-isopropylaniline.

Hydrochloride salt formation: The final product is then treated with hydrochloric acid to yield the hydrochloride salt.

Alkylation Strategies for N-Substituted Aniline Derivatives

Direct N-alkylation of anilines or their derivatives using alkyl halides is a traditional method for synthesizing N-substituted anilines. google.com This approach can be applied to the synthesis of 4-Amino-N-ethyl-N-isopropylaniline, likely starting from a protected p-phenylenediamine to control selectivity.

A potential synthetic sequence could begin with 4-aminoacetanilide. The acetamido group serves to protect the primary amine and reduce the activating effect of the amino group on the aromatic ring, thus preventing side reactions. The synthesis would proceed as follows:

N-Ethylation: 4-aminoacetanilide is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base (e.g., K2CO3 or NaH) to form N-ethyl-4-acetamidoaniline.

N-Isopropylation: The subsequent introduction of the isopropyl group can be achieved by reacting N-ethyl-4-acetamidoaniline with an isopropylating agent like 2-bromopropane. This step might require more forcing conditions due to the steric hindrance of the isopropyl group.

Deprotection: The acetyl protecting group is then removed by acid or base hydrolysis to yield 4-Amino-N-ethyl-N-isopropylaniline.

Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with HCl.

Over-alkylation to form quaternary ammonium (B1175870) salts can be a significant side reaction in this approach. Careful control of stoichiometry and reaction conditions is necessary to favor the desired di-alkylation product.

Amination Reactions of Substituted Halogenated Anilines

The synthesis can also be envisioned starting from a halogenated precursor, which is then subjected to an amination reaction. For instance, one could start with a di-halogenated benzene (B151609) and sequentially introduce the amino groups. However, a more plausible route would involve the modification of a pre-existing aniline derivative.

A possible route could start from 4-chloro-N-ethyl-N-isopropylaniline. The synthesis of this intermediate could be achieved by the N-alkylation of 4-chloroaniline. The final step would then be a nucleophilic aromatic substitution of the chlorine atom with an amino group or its synthetic equivalent. This is often a challenging transformation on an unactivated aromatic ring and may require harsh reaction conditions or the use of specialized catalytic systems, such as Buchwald-Hartwig amination.

A more practical approach within this category involves the reduction of a nitro group to an amine. A key intermediate, 4-nitro-N-ethyl-N-isopropylaniline, can be synthesized by the N-alkylation of 4-nitroaniline. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.

Illustrative Synthetic Pathway:

Preparation of N-ethyl-N-isopropylaniline: Aniline is first reacted with an excess of ethyl and isopropyl halides under basic conditions. Alternatively, a stepwise alkylation can be performed for better control.

Nitration: The resulting N-ethyl-N-isopropylaniline is then nitrated. The para-isomer (4-nitro-N-ethyl-N-isopropylaniline) is typically the major product due to the directing effect of the amino group, although separation from the ortho-isomer may be necessary.

Reduction: The 4-nitro-N-ethyl-N-isopropylaniline is then reduced to 4-Amino-N-ethyl-N-isopropylaniline. Common methods include catalytic hydrogenation or the use of reducing metals in acidic media (e.g., Sn/HCl or Fe/HCl). prepchem.com

Hydrochloride Salt Formation: The resulting amine is converted to the hydrochloride salt.

Optimization of Reaction Conditions and Catalyst Systems for Improved Yield and Selectivity

The efficiency of the synthetic routes to this compound is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst system is crucial for maximizing the yield and purity of the final product.

Influence of Solvent Systems and Temperature on Synthesis Pathways

The choice of solvent can significantly impact the rate and outcome of N-alkylation and reductive amination reactions. For N-alkylation with alkyl halides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation, thereby increasing the nucleophilicity of the amine. tandfonline.comtandfonline.com

In reductive amination, the solvent must be compatible with both the imine formation and the reduction step. Alcohols such as methanol (B129727) or ethanol (B145695) are frequently used. Sometimes, co-solvents are employed to ensure the solubility of all reactants. The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions, such as over-alkylation or decomposition. For instance, in the N-alkylation of anilines, moderate temperatures are generally preferred to maintain selectivity. google.com

Below is an illustrative data table showing the potential effect of solvent and temperature on the yield of a representative N-alkylation step, based on general principles observed in similar reactions.

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | 60 | 65 |

| 2 | DMF | 60 | 85 |

| 3 | DMSO | 60 | 82 |

| 4 | Toluene | 80 | 50 |

| 5 | DMF | 80 | 78 (with side products) |

| 6 | DMF | 40 | 75 |

Role of Acidic or Basic Catalysis in Reaction Efficiency

Catalysis plays a pivotal role in many of the synthetic steps towards this compound. In reductive amination, the initial condensation between the amine and the carbonyl compound is often catalyzed by either an acid or a base. Mild acidic conditions can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. psu.edu

In N-alkylation reactions with alkyl halides, a base is essential to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product. The choice of base can influence the reaction rate and selectivity. Stronger, non-nucleophilic bases are often preferred to avoid competing reactions.

For syntheses involving catalytic hydrogenation, the choice of catalyst is paramount. Palladium on carbon (Pd/C) is a common and effective catalyst for the reduction of nitro groups and for reductive aminations. jocpr.com The catalyst loading, hydrogen pressure, and temperature all need to be optimized for each specific transformation to achieve high conversion and selectivity. Lewis acids, such as aluminum triflate, have also been shown to act as effective co-catalysts in polymerization reactions of phenylenediamine derivatives, suggesting their potential utility in related synthetic transformations. tandfonline.comtandfonline.com

An illustrative data table on the effect of different catalysts on the yield of a reductive amination step is presented below, based on findings for analogous reactions.

| Entry | Catalyst | Reducing Agent | Yield (%) |

|---|---|---|---|

| 1 | None | NaBH4 | 40 |

| 2 | p-Toluenesulfonic acid | NaBH4 | 75 |

| 3 | Ti(Oi-Pr)4 | NaBH4 | 92 |

| 4 | - | H2, Pd/C | 88 |

| 5 | Acetic Acid | NaBH3CN | 85 |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact and enhance safety. For the synthesis of this compound, green approaches primarily focus on the key N-alkylation and amination steps, emphasizing catalytic methods, alternative reaction media, and improved atom economy.

A significant green strategy involves the catalytic N-alkylation of anilines or their precursors. Traditional alkylation methods often rely on stoichiometric amounts of alkyl halides, which generate substantial salt waste. Modern approaches utilize catalytic systems that enable the use of alcohols or carbonates as alkylating agents, with water being the only significant byproduct in the case of alcohols. organic-chemistry.orgtsijournals.com Various transition metal catalysts have been explored for the N-alkylation of aromatic amines, offering high selectivity and efficiency under milder conditions. researchgate.net For instance, copper-chromite and ruthenium complexes have demonstrated effectiveness in catalyzing the N-alkylation of anilines with alcohols. tsijournals.comresearchgate.net These catalytic processes are often cleaner, safer, and more economical, aligning with the goals of sustainable chemistry. tsijournals.com

Another tenet of green chemistry is the use of environmentally benign solvents. Research has demonstrated N-alkylation reactions in greener media such as water, methanol, or under solvent-free conditions. tsijournals.commdpi.com For example, the synthesis of an ion-associate complex of a related procainamide (B1213733) molecule was achieved using deionized water as the solvent at room temperature, showcasing a simple and green synthetic route. mdpi.com

Biocatalysis represents a frontier in green synthesis. Enzymes like lipases have been used to catalyze reactions involving aromatic amines, such as Michael additions, in green solvents like methanol within continuous-flow microreactors. mdpi.com While not a direct synthesis of the target compound, this demonstrates the potential for enzymatic methods to be developed for key bond-forming steps in its synthesis, offering high selectivity and operation under mild conditions.

The following table summarizes various catalytic approaches applicable to the N-alkylation step in the synthesis of the 4-Amino-N-ethyl-N-isopropylaniline core structure, based on methodologies for analogous compounds.

| Catalyst System | Alkylating Agent | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| NaY Faujasite (Zeolite) | Dialkyl Carbonates | 130-160°C, Solvent-free | High mono-N-alkylation selectivity; no solvent required. | organic-chemistry.org |

| Copper-Chromite | Alcohols (e.g., Benzyl Alcohol) | 110°C, Ortho-Xylene | Avoids alkyl halides; applicable for various nitrogen compounds. | tsijournals.com |

| Ruthenium Complexes | Alcohols | Not specified | Effective for synthesizing secondary or tertiary amines from primary amines. | researchgate.net |

| Palladium on Carbon (Pd/C) | Aldehydes with Ammonium Formate | Room Temperature, Aqueous 2-propanol | Environmentally benign reductive amination; excellent yield. | jocpr.com |

| Iridium Nanocatalyst | Methanol | Not specified | Highly selective N-monomethylation of anilines. | researchgate.net |

Large-Scale Synthesis and Process Intensification Strategies for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production requires a focus on process intensification—an engineering approach that leads to substantially smaller, cleaner, safer, and more energy-efficient processes. For the production of this compound, a key strategy is the shift from traditional batch reactors to continuous flow manufacturing. cetjournal.it

Continuous flow chemistry, often utilizing microreactors or packed-bed reactors, offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). cetjournal.itacs.org These systems provide superior heat and mass transfer compared to large batch reactors. This enhanced control is particularly crucial for managing highly exothermic reactions, such as nitration (a common method to introduce the amino group precursor) or certain alkylations, thereby improving the process safety profile. cetjournal.itrsc.org Precise temperature control in flow reactors can also lead to improved selectivity and reduced formation of byproducts. rsc.org

Process intensification through flow chemistry enables the "telescoping" of synthetic steps. In a telescoped process, the output from one reactor is fed directly into the next, where a subsequent reaction occurs without the need for intermediate work-up, purification, or isolation. rsc.orgacs.org This approach significantly reduces processing times, solvent usage, and waste generation, leading to a more efficient and sustainable manufacturing process. cetjournal.it For a multi-step synthesis like that of this compound, telescoping the N-alkylation, nitration, and subsequent reduction steps could offer substantial benefits in terms of throughput and operational efficiency.

The stability and scalability of continuous processes have been demonstrated for various amine syntheses. For example, a flow process for α-C–H alkylation of amines was successfully scaled to produce decagram quantities, showcasing the potential for high-throughput manufacturing. researchgate.net Similarly, the synthesis of pharmaceutical intermediates using flow reactors has been shown to be stable for extended periods, ensuring consistent product quality. acs.org

The following table compares key aspects of traditional batch processing with continuous flow processing for chemical syntheses relevant to the production of this compound.

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent due to high surface area-to-volume ratio; precise temperature control. | rsc.org |

| Safety | Higher risk with large volumes of hazardous materials and exothermic reactions. | Inherently safer due to small reactor volumes (hold-up) and superior thermal management. | cetjournal.it |

| Reaction Time | Often longer, including time for heating/cooling large volumes. | Significantly shorter residence times, often seconds to minutes. | rsc.org |

| Scalability | Scaling up can be complex and may alter reaction outcomes ("scale-up effect"). | More straightforward scaling by running longer or using parallel reactors ("numbering-up"). | researchgate.net |

| Process Control | Less precise control over reaction parameters throughout the vessel. | Precise control of residence time, temperature, and stoichiometry. | rsc.org |

| Efficiency | Requires intermediate isolation and purification, leading to lower overall yield and higher waste. | Enables telescoped reactions, minimizing waste and improving space-time yield. | rsc.orgacs.org |

Chemical Reactivity and Mechanistic Investigations of 4 Amino N Ethyl N Isopropylaniline Hydrochloride

Oxidative Transformation Pathways of 4-Amino-N-ethyl-N-isopropylaniline Hydrochloride

The oxidative transformation of 4-Amino-N-ethyl-N-isopropylaniline, a derivative of p-phenylenediamine (B122844) (PPD), is a cornerstone of its chemical reactivity. The presence of two amino groups on the benzene (B151609) ring, one primary and one tertiary, renders the molecule highly susceptible to oxidation. This process is central to its application in various chemical systems, particularly in the formation of dyes. The oxidation can proceed through a series of steps involving the formation of radical intermediates and subsequent reactions to yield colored products.

The initial step in the oxidation of N,N-dialkyl-p-phenylenediamines, such as 4-Amino-N-ethyl-N-isopropylaniline, is the removal of a single electron to form a stable radical cation, often referred to as a Wurster's salt. nih.gov This one-electron oxidation is a reversible process and can be achieved using various chemical oxidizing agents or through electrochemical methods. The resulting radical cation is stabilized by the delocalization of the unpaired electron across the aromatic system and the nitrogen atoms.

The formation of these radical cations can be represented by the following general reaction:

The stability of the radical cation is influenced by the nature of the alkyl substituents on the tertiary amino group. In the case of 4-Amino-N-ethyl-N-isopropylaniline, the ethyl and isopropyl groups contribute to the stability of the radical cation through their electron-donating inductive effects.

The characterization of these radical cations is commonly performed using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons. The EPR spectrum of a p-phenylenediamine radical cation typically exhibits a complex hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei of the nitrogen and hydrogen atoms in the molecule. Analysis of this hyperfine structure can provide detailed information about the distribution of the electron spin density within the radical cation. For instance, the reaction of N,N-dialkylanilines with a Lewis acid like B(C₆F₅)₃ can generate stable radical cations that can be characterized by EPR spectroscopy. nih.gov

| Spectroscopic Data for a Related Radical Cation (8-TMS•⁺) | |

| Parameter | Value (MHz) |

| giso | 2.0033 |

| aiso(¹⁴N) | 23.1 |

| aiso(¹Hm) | 3.73 |

| aiso(¹Ho) | 9.68 |

| aiso(¹Hmethylene) | 27.8 |

| aiso(¹Hmethyl) | 20.7 |

| aiso(²⁹Si) | 8.78 |

This table presents EPR data for the radical cation of 4-bromo-N-methyl-N-((trimethylsilyl) methyl)aniline, illustrating the type of data obtained from such analyses. nih.gov

The redox chemistry of 4-Amino-N-ethyl-N-isopropylaniline is dominated by the electron-donating nature of the aniline (B41778) moiety. The presence of two amino groups significantly lowers the oxidation potential of the aromatic ring, making it readily susceptible to electron transfer reactions. The electrochemical oxidation of p-phenylenediamines typically proceeds in two distinct one-electron steps. researchgate.net

The redox potential of p-phenylenediamine derivatives is influenced by the substituents on the nitrogen atoms and the aromatic ring. researchgate.net Electron-donating groups, such as the ethyl and isopropyl groups in 4-Amino-N-ethyl-N-isopropylaniline, lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would increase the oxidation potential.

The electron transfer processes can be studied using electrochemical techniques such as cyclic voltammetry. This technique allows for the determination of the redox potentials and can provide insights into the stability of the oxidized species and the kinetics of the electron transfer reactions. For related N,N,N',N'-tetraaryl-p-phenylenediamine derivatives, both the first and second half-wave oxidation potentials are influenced by the electronic nature of the substituents. researchgate.net

The chromogenic (color-forming) reactions of 4-Amino-N-ethyl-N-isopropylaniline are of significant practical importance, particularly in the field of color photography and hair dyeing. These reactions typically involve the oxidative coupling of the p-phenylenediamine derivative with another aromatic compound, known as a coupler.

The mechanism of color formation begins with the oxidation of the 4-Amino-N-ethyl-N-isopropylaniline to the corresponding quinonediimine. This highly electrophilic species then readily undergoes a coupling reaction with an electron-rich coupler molecule. Common couplers include phenols, naphthols, and other aromatic amines.

The coupling reaction is a type of electrophilic aromatic substitution where the quinonediimine acts as the electrophile and the coupler is the nucleophile. The initial coupling product is a leuco dye, which is typically colorless. Subsequent oxidation of the leuco dye, often by another molecule of the quinonediimine, leads to the formation of the final, intensely colored dye.

The specific color of the resulting dye is determined by the chemical structures of both the p-phenylenediamine derivative and the coupler. By varying the coupler, a wide range of colors can be produced. For example, coupling with phenols often yields cyan dyes, while coupling with acetoacetanilides can produce yellow or magenta dyes.

Nucleophilic and Electrophilic Reactions of this compound

Beyond its oxidative transformations, this compound can also participate in reactions involving its nucleophilic and electrophilic centers. The primary amine functionality and the aromatic ring are the key sites for such reactivity.

The primary amino group (-NH₂) in 4-Amino-N-ethyl-N-isopropylaniline is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This allows it to react with a variety of electrophiles. The nucleophilicity of this primary amine is enhanced by the electron-donating effect of the N-ethyl-N-isopropylamino group at the para position.

Common reactions involving the primary amine functionality include:

Acylation: The primary amine can react with acyl chlorides or acid anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For example, the reaction with ethanoyl chloride would yield N-(4-(ethyl(isopropyl)amino)phenyl)acetamide. chemguide.co.uk

Alkylation: While the reaction of primary amines with halogenoalkanes can lead to a mixture of secondary, tertiary amines, and quaternary ammonium (B1175870) salts, it is a possible transformation under controlled conditions. chemguide.co.uk

Reaction with Carbonyl Compounds: The primary amine can undergo nucleophilic addition to aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

The reactivity of the primary amine can be influenced by steric hindrance. However, the position of the primary amine on the aromatic ring is relatively unhindered, allowing for facile reaction with many electrophiles. The relative nucleophilicity of amines is influenced by both electronic and steric factors. masterorganicchemistry.com

| Reaction Type | Electrophile | Product Type |

| Acylation | Acyl Chloride | Amide |

| Alkylation | Alkyl Halide | Secondary Amine |

| Schiff Base Formation | Aldehyde/Ketone | Imine |

The aromatic ring of 4-Amino-N-ethyl-N-isopropylaniline is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the two amino groups. These groups are ortho-, para-directing. Since the para position is already substituted, electrophilic attack will be directed to the positions ortho to the amino groups.

A key example of an electrophilic aromatic substitution reaction is nitration . The direct nitration of N,N-dialkyl-p-phenylenediamines can be challenging due to the sensitivity of the amino groups to the acidic and oxidizing conditions of the nitrating mixture. However, by first protecting the amino groups, for instance through acylation, nitration can be achieved. For example, N¹,N⁴-diacyl-N¹,N⁴-dialkyl-p-phenylenediamines can be nitrated with a mixture of sulfuric acid and fuming nitric acid to yield 2-nitro and 2,6-dinitro derivatives. google.com The acyl protecting groups can then be removed by hydrolysis to give the corresponding nitro-p-phenylenediamines. google.com

Another potential electrophilic substitution reaction is halogenation . The activated aromatic ring would be expected to react readily with halogens such as bromine or chlorine, likely leading to substitution at the ortho positions relative to the amino groups.

The high electron density of the aromatic ring makes it a poor substrate for nucleophilic aromatic substitution unless there is a strongly electron-withdrawing group present on the ring, which is not the case for 4-Amino-N-ethyl-N-isopropylaniline.

| Reaction | Reagents | Typical Position of Substitution |

| Nitration | H₂SO₄ / HNO₃ (on acylated derivative) | 2- and 2,6- positions |

| Halogenation | Br₂ or Cl₂ | Ortho to amino groups |

Intermolecular and Intramolecular Cyclization Pathways

The structural framework of 4-Amino-N-ethyl-N-isopropylaniline, featuring nucleophilic nitrogen centers and an aromatic ring, presents opportunities for both intermolecular and intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Intermolecular Cyclization: While specific studies on the intermolecular cyclization of this compound are not extensively documented, analogous reactions of p-phenylenediamine derivatives suggest potential pathways. For instance, condensation reactions between p-phenylenediamines and dicarbonyl compounds are known to yield macrocyclic Schiff bases. The presence of the N-ethyl and N-isopropyl groups in the target molecule would introduce steric hindrance, potentially influencing the feasibility and geometry of such macrocyclization.

Intramolecular Cyclization: The potential for intramolecular cyclization is largely dependent on the presence of a suitable electrophilic partner tethered to the aniline framework. For example, derivatives of (o-aminophenyl)acetic acid esters are known to undergo intramolecular aminolysis to form lactams. acs.org While 4-Amino-N-ethyl-N-isopropylaniline itself lacks the necessary side chain for direct intramolecular cyclization, its derivatization could open pathways to various heterocyclic structures. For instance, acylation of the primary amino group with a molecule containing a latent electrophile could set the stage for a subsequent ring-closing reaction.

Acidic conditions, such as those provided by the hydrochloride salt, can play a crucial role in catalyzing intramolecular cyclization reactions. researchgate.netacs.org For example, the acid-catalyzed cyclization of N-cyano sulfoximines proceeds via hydrolysis of the cyano group followed by intramolecular condensation. nih.gov

Rearrangement Reactions Involving the 4-Amino-N-ethyl-N-isopropylaniline Framework

The N-alkylarylamine scaffold of 4-Amino-N-ethyl-N-isopropylaniline is susceptible to various rearrangement reactions, particularly under acidic, thermal, or photochemical conditions. These reactions often involve the migration of substituents to or from the nitrogen atom and the aromatic ring.

Acid-Catalyzed Rearrangements of N-Alkylarylamines

A classic rearrangement reaction for N-alkylated anilines is the Hofmann-Martius rearrangement , which involves the acid-catalyzed migration of an alkyl group from the nitrogen atom to the aromatic ring, typically yielding ortho- and para-alkylanilines. nih.gov The mechanism is thought to proceed through the dissociation of the protonated amine, generating a carbocation and an aniline molecule. The carbocation then acts as an electrophile in a Friedel-Crafts-type alkylation of the aniline ring. nih.gov Given the structure of 4-Amino-N-ethyl-N-isopropylaniline, this rearrangement could potentially lead to the migration of either the ethyl or the isopropyl group.

Another relevant acid-catalyzed rearrangement is the Fischer-Hepp rearrangement , where an N-nitroso derivative of a secondary arylamine rearranges to a C-nitrosoarylamine. wikipedia.orgnih.govrsc.orgrsc.orgresearchgate.net Although this would require prior nitrosation of the tertiary amine, it represents a potential transformation pathway for derivatives of the title compound. The reaction is believed to be intramolecular, and the exact mechanism is still a subject of investigation. wikipedia.orgnih.gov

| Rearrangement Type | Catalyst | Potential Products from 4-Amino-N-ethyl-N-isopropylaniline Derivative |

| Hofmann-Martius | Acid (e.g., HCl) | 2-Ethyl-4-amino-N-isopropylaniline, 2-Isopropyl-4-amino-N-ethylaniline |

| Fischer-Hepp | Acid (e.g., HCl) | 4-Amino-N-ethyl-N-isopropyl-2-nitrosoaniline (from N-nitroso precursor) |

Thermal and Photochemical Rearrangement Studies

Thermal and photochemical conditions can also induce rearrangements in the 4-Amino-N-ethyl-N-isopropylaniline framework. The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution that could be relevant for suitably substituted derivatives. rsc.orgacs.org This reaction typically involves the migration of an aryl group from an oxygen or nitrogen atom to an adjacent aromatic ring.

Photochemical studies on p-phenylenediamine derivatives have shown that they can undergo various transformations upon irradiation. nih.govresearchgate.net For instance, the photolysis of N-substituted p-phenylenediamines in an aqueous environment can lead to the formation of various transformation products through pathways mediated by reactive oxygen species. nih.gov The specific products would depend on the nature of the N-substituents and the reaction conditions. The thermal stability of p-phenylenediamine polymers has also been investigated, indicating decomposition at elevated temperatures. tandfonline.com

Role of this compound in Complex Formation and Coordination Chemistry

The nitrogen atoms of the amino groups in 4-Amino-N-ethyl-N-isopropylaniline possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. The compound can act as a ligand, forming coordination complexes with various transition metals. The hydrochloride form may influence the coordination behavior, as protonation of the amine can compete with metal ion binding.

Structurally related p-phenylenediamine (PPD) is a well-known ligand in coordination chemistry, forming coordination networks with various metal chlorides. wikipedia.orgnih.gov These complexes often exhibit polymeric structures where the PPD molecule bridges between metal centers. wikipedia.orgnih.gov The N-ethyl and N-isopropyl substituents on 4-Amino-N-ethyl-N-isopropylaniline would likely introduce significant steric bulk, which could influence the coordination geometry and the dimensionality of the resulting complexes, potentially favoring the formation of discrete mononuclear or binuclear complexes over extended polymeric networks.

The synthesis of metal complexes with substituted anilines and related ligands often involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.govresearchgate.netrsc.org The resulting complexes can exhibit a range of geometries, such as square-planar or octahedral, depending on the metal ion and the coordination environment. nih.govnih.gov Spectroscopic techniques such as FT-IR and UV-Vis are commonly used to characterize these complexes and to confirm the coordination of the ligand to the metal center.

| Metal Ion | Potential Ligand | Expected Coordination Behavior |

| Transition Metals (e.g., Ni(II), Cu(II), Zn(II)) | 4-Amino-N-ethyl-N-isopropylaniline | Can act as a monodentate or bidentate ligand, coordinating through one or both nitrogen atoms. Steric hindrance from alkyl groups may influence complex geometry. |

Derivatization Strategies and Synthesis of Novel Analogs of 4 Amino N Ethyl N Isopropylaniline Hydrochloride

Synthesis of N-Substituted Derivatives through Alkylation and Acylation

The presence of a primary amino group in the 4-position of the aniline (B41778) ring provides a reactive site for the introduction of various substituents via alkylation and acylation reactions. These modifications can significantly alter the chemical properties of the parent molecule.

Chemoselective acylation of the primary amino group in the presence of the tertiary amino group is a key consideration in the derivatization of 4-Amino-N-ethyl-N-isopropylaniline. In aqueous media, the amino group exhibits significantly greater reactivity towards acylation than hydroxyl groups, and it is believed that acylation would predominantly occur at the more nucleophilic primary amine. researchgate.net The acylation of amines is a common and effective method for protecting the amino functionality during multi-step synthetic processes. semanticscholar.orgresearchgate.net Reagents such as acetic anhydride (B1165640) and acetyl chloride are generally used, often in the presence of acidic or basic catalysts in an organic solvent. semanticscholar.orgresearchgate.net For substrates with multiple amine functionalities, such as p-phenylenediamines, chemoselective acylation can be challenging. However, methods utilizing diacylaminoquinazolinones and diacylanilines have demonstrated high selectivity for the acylation of primary amines in the presence of secondary amines. researchgate.net

The selective N-acylation of amino alcohols has been achieved by forming a mixed anhydride from an organic acid and an alkyl sulfonyl chloride, which then reacts with the amino alcohol. google.com This approach could potentially be adapted for the selective acylation of the primary amino group of 4-Amino-N-ethyl-N-isopropylaniline. Furthermore, potassium acyltrifluoroborates under acidic conditions have been shown to chemoselectively acylate primary amines and amides, even in the presence of other functional groups that typically resist classical acylation. nih.gov

The following table provides a hypothetical overview of potential N-acylated derivatives of 4-Amino-N-ethyl-N-isopropylaniline and the expected impact on their properties.

| Acyl Group | Reagent | Potential Property Modification |

| Acetyl | Acetic Anhydride/Acetyl Chloride | Increased steric hindrance, altered solubility |

| Benzoyl | Benzoyl Chloride | Introduction of an aromatic moiety, potential for π-stacking interactions |

| Long-chain fatty acyl | Fatty Acid Chloride | Increased lipophilicity, potential for self-assembly |

Aromatic Ring Functionalization for Modified Reactivity Profiles

Alterations to the aromatic core of 4-Amino-N-ethyl-N-isopropylaniline can be achieved through electrophilic aromatic substitution reactions, leading to derivatives with modified electronic properties and reactivity.

Halogenation and Nitration Studies

The introduction of halogen atoms or nitro groups onto the aromatic ring can significantly influence the electron density and subsequent reactivity of the molecule. The strong activating and ortho-, para-directing effects of the amino and N-alkylamino groups are expected to direct incoming electrophiles to the positions ortho to the primary amino group.

Halogenation: The regioselective halogenation of electron-rich arenes can be challenging due to the high reactivity of the substrates, which can lead to the formation of multiple regioisomers. organic-chemistry.org However, palladium-catalyzed methods for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants have been developed. organic-chemistry.org These methods can provide products that are complementary to those obtained via conventional electrophilic aromatic substitution. For highly activated systems like anilines and phenols, selective halogenation can be achieved using specific catalysts and conditions. For instance, ammonium (B1175870) chloride has been used to catalyze the selective halogenation of anilines and phenols. researchgate.net In the case of 4-Amino-N-ethyl-N-isopropylaniline, the positions ortho to the primary amino group (positions 3 and 5) are the most likely sites for halogenation due to the combined directing effects of both nitrogen substituents.

Nitration: The direct nitration of anilines with strong acids like a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation and the formation of a mixture of isomers due to the protonation of the amino group, which forms a deactivating anilinium ion. semanticscholar.org To achieve more controlled nitration, the primary amino group is often first protected by acylation. For example, the nitration of N1,N4-diacyl-N1,N4-dialkyl-p-phenylenediamines with a mixture of sulfuric acid and fuming nitric acid, followed by deprotection, yields 2-nitro- and 2,6-dinitro-p-phenylenediamine derivatives. google.com A similar strategy could be employed for 4-Amino-N-ethyl-N-isopropylaniline, where acylation of the primary amino group would be followed by nitration, which is expected to occur at the positions ortho to the acetylamino group.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic ring allows for the fine-tuning of the electronic properties of the 4-Amino-N-ethyl-N-isopropylaniline framework.

Electron-Donating Groups (EDGs): The existing amino and N-alkylamino groups are strong EDGs. Further introduction of EDGs, such as alkoxy or additional alkyl groups, would further increase the electron density of the aromatic ring, enhancing its reactivity towards electrophiles and potentially shifting its absorption spectrum.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as cyano (-CN) or sulfonyl (-SO3H) groups, would decrease the electron density of the aromatic ring. This modification would make the aromatic ring less susceptible to electrophilic attack and could be used to modulate the basicity of the amino groups.

Design and Synthesis of Conjugated Systems Incorporating the 4-Amino-N-ethyl-N-isopropylaniline Moiety

The 4-Amino-N-ethyl-N-isopropylaniline core can serve as a building block for the construction of larger conjugated systems, such as azo dyes and conductive polymers.

Azo Dyes: Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). They are typically synthesized through a diazotization-coupling reaction. nih.govunb.ca The primary amino group of 4-Amino-N-ethyl-N-isopropylaniline can be diazotized using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. nih.govnih.gov This reactive intermediate can then be coupled with various electron-rich aromatic compounds (coupling components), such as phenols or anilines, to produce a wide range of azo dyes. nih.govunb.ca The N,N-dialkylamino group at the para position would act as a powerful auxochrome, significantly influencing the color of the resulting dye. For instance, N,N-diethyl-p-phenylenediamine is used in the synthesis of azo dyes. nih.gov Similarly, N,N-dimethyl-p-phenylenediamine can be diazotized and coupled with 8-hydroxyquinoline (B1678124) to form an azo dye ligand. ekb.eg

Conducting Polymers: The incorporation of 4-Amino-N-ethyl-N-isopropylaniline into polymer backbones can lead to materials with interesting electronic and optical properties. One approach is through oxidative polymerization. The chemical or electrochemical oxidative polymerization of anilines is a common method to produce polyaniline, a conducting polymer. researchgate.net The oxidative polymerization of aminodiphenylamines has been shown to produce semiconducting oligomers. nih.gov It is conceivable that 4-Amino-N-ethyl-N-isopropylaniline could undergo similar oxidative polymerization, potentially leading to a polymer with a conjugated backbone. Another strategy is through polycondensation reactions, where the difunctional nature of a derivatized 4-Amino-N-ethyl-N-isopropylaniline (for example, after introducing a carboxylic acid or another reactive group) could be exploited to form polyesters, polyamides, or polyimides. nih.gov

Borane (B79455) Complexes of N-Ethyl-N-isopropylaniline: Synthesis and Reactivity in Organic Reductions

While the focus of this article is on the 4-amino derivative, the corresponding N-Ethyl-N-isopropylaniline (without the 4-amino group) forms a notable and highly reactive borane complex. This adduct, N-Ethyl-N-isopropylaniline–Borane (H3B–NPhEtPri), has been identified as a superior reagent for hydroborations and reductions in organic synthesis. acs.org

The synthesis of this borane adduct is straightforward, and it exists as a liquid at room temperature, making it a convenient reagent to handle. acs.org The reactivity of amine-borane complexes is influenced by the steric and electronic properties of the amine. Less basic aniline derivatives, like N-Ethyl-N-isopropylaniline, form weaker and thus more reactive adducts with borane compared to simple, unhindered alkylamines. orientjchem.org

N-Ethyl-N-isopropylaniline–Borane is highly effective for the hydroboration of a variety of olefins. acs.org The reactions are generally fast, especially in solvents like dioxane. acs.org Furthermore, this complex is a versatile reducing agent for a range of functional groups. It can reduce aldehydes, ketones, carboxylic acids, and aliphatic esters to the corresponding alcohols. acs.org Imines, tertiary amides, and nitriles are reduced to their respective amines. acs.org Notably, it shows selectivity, as acid chlorides, anhydrides, and aromatic carboxylic esters are unreactive under similar conditions, and primary and secondary amides and nitro compounds are also not reduced at room temperature. acs.org

The following table summarizes the reactivity of N-Ethyl-N-isopropylaniline–Borane with various functional groups.

| Functional Group | Product | Reactivity |

| Aldehydes | Alcohols | Reduced |

| Ketones | Alcohols | Reduced |

| Carboxylic Acids | Alcohols | Reduced |

| Aliphatic Esters | Alcohols | Reduced |

| Aromatic Esters | No Reaction | Unreactive |

| Acid Chlorides | No Reaction | Unreactive |

| Anhydrides | No Reaction | Unreactive |

| Imines | Amines | Reduced |

| Tertiary Amides | Amines | Reduced |

| Nitriles | Amines | Reduced |

| Primary/Secondary Amides | No Reaction | Unreactive |

| Nitro Compounds | No Reaction | Unreactive |

Advanced Spectroscopic and Structural Elucidation of 4 Amino N Ethyl N Isopropylaniline Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4-Amino-N-ethyl-N-isopropylaniline hydrochloride, NMR is pivotal in understanding its tautomeric forms and for the unambiguous assignment of its complex structure.

While this compound is predominantly found in its anilinium form, NMR spectroscopy is a powerful tool to investigate the existence of any potential tautomers and to study dynamic processes such as proton exchange. The presence of the hydrochloride salt implies that the primary amino group is protonated, leading to an ammonium (B1175870) cation. However, proton exchange with the solvent or other species in solution can be monitored by changes in chemical shifts and signal broadening in the ¹H NMR spectrum.

Given the multiple alkyl substituents and the aromatic ring, the ¹H and ¹³C NMR spectra of this compound can exhibit overlapping signals. Two-dimensional (2D) NMR techniques are essential for the definitive assignment of all proton and carbon resonances.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, it would show correlations between the methyl and methylene protons of the ethyl group, and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the alkyl groups and the aniline (B41778) nitrogen, as well as the attachment of the amino groups to the aromatic ring. For example, correlations would be expected between the N-CH₂ protons of the ethyl group and the aromatic carbons, and between the N-CH proton of the isopropyl group and the aromatic carbons.

While a specific experimental 2D NMR dataset for this compound is not publicly available, the expected chemical shifts can be estimated based on related structures like N-ethyl-N-methylaniline and N,N,4-trimethylaniline.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-N-ethyl-N-isopropylaniline Moiety (Note: These are estimated values based on analogous compounds and general principles. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| N-CH₂ (Ethyl) | ~3.4 | ~47 |

| CH₃ (Ethyl) | ~1.1 | ~11 |

| N-CH (Isopropyl) | ~3.6 | ~49 |

| CH₃ (Isopropyl) | ~1.2 | ~20 |

| C-NH₂ | - | 140 - 150 |

| C-N(Alkyl)₂ | - | 145 - 155 |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Charge Transfer Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly sensitive to the electronic structure and the surrounding environment. For derivatives of p-phenylenediamine (B122844), this technique is crucial for studying their chromophoric properties and the formation of colored radical species.

The p-phenylenediamine core of this compound acts as a chromophore. The UV-Vis spectrum of p-phenylenediamine in dimethyl sulfoxide (B87167) shows characteristic absorption bands around 199, 237, and 299 nm. The bands at 199 and 237 nm are attributed to π-π* transitions of the benzene (B151609) ring, while the band at 299 nm is associated with a transition involving the lone pair electrons of the nitrogen atoms and the aromatic π-system researchgate.net. The introduction of N-alkyl groups is expected to cause a bathochromic (red) shift in these absorption bands due to the electron-donating nature of the alkyl groups.

Solvatochromism , the change in the position of absorption bands with varying solvent polarity, provides insight into the change in dipole moment upon electronic excitation. In polar solvents, compounds with a larger dipole moment in the excited state compared to the ground state will exhibit a red shift. The study of solvatochromism in phenylenediamine-derived carbon dots has demonstrated that increasing solvent polarity leads to a red-shift in the photoluminescence peaks, indicating a strong interaction between the chromophore and the solvent molecules acs.org. A similar positive solvatochromism would be expected for the UV-Vis absorption of this compound.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for a Generic N,N-Dialkyl-p-phenylenediamine in Different Solvents (Note: These are representative values and the actual λmax will depend on the specific alkyl groups and solvent.)

| Solvent | Polarity | Expected λmax (nm) |

| Hexane | Non-polar | Shorter Wavelength |

| Dichloromethane | Moderately Polar | Intermediate Wavelength |

| Acetonitrile | Polar Aprotic | Longer Wavelength |

| Methanol (B129727) | Polar Protic | Longest Wavelength |

One of the characteristic chemical properties of p-phenylenediamine derivatives is their facile one-electron oxidation to form stable, colored radical cations. This process is of significant interest in various applications, including antioxidant mechanisms and colorimetric analysis.

The formation of the radical cation of 4-Amino-N-ethyl-N-isopropylaniline would result in the appearance of new, strong absorption bands in the visible region of the spectrum. For instance, the radical cation of N,N,N′,N′-tetramethyl-p-phenylenediamine exhibits characteristic absorption bands at approximately 564 nm and 613 nm researchgate.net. Similarly, the radical cation of N,N-diethyl-p-phenylenediamine (DPD) shows strong absorption at 510 nm and 551 nm mdpi.com. It is therefore anticipated that the radical cation of 4-Amino-N-ethyl-N-isopropylaniline would also have distinct absorption maxima in the 500-650 nm range, making its formation and concentration readily quantifiable by UV-Vis spectroscopy. Transient absorption spectroscopy has been used to observe the formation of the radical cation (PPD•+) of similar compounds, which shows a signal around 550 nm ethz.chnih.gov.

Vibrational Spectroscopy (IR, Raman) for Molecular Vibrations and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These "molecular fingerprints" are invaluable for structural confirmation and for studying intermolecular interactions like hydrogen bonding.

In the case of this compound, the vibrational spectra would be dominated by contributions from the substituted benzene ring and the N-alkyl and primary amino groups.

Key expected vibrational modes include:

N-H stretching: The primary amino group (-NH₂) and the protonated ammonium group (-NH₃⁺) will exhibit characteristic stretching vibrations. For a primary aromatic amine, asymmetric and symmetric N-H stretching bands are typically observed between 3300 and 3500 cm⁻¹ researchgate.net. The -NH₃⁺ group will show broader absorptions in the 2800-3200 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and isopropyl groups are found just below 3000 cm⁻¹.

N-H bending: The N-H bending (scissoring) mode of a primary amine is typically found around 1600 cm⁻¹ researchgate.net.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N stretching: The aromatic C-N stretching vibration is expected to be a strong band in the 1250-1350 cm⁻¹ range.

Ring breathing modes: Raman spectroscopy is particularly useful for observing the symmetric ring breathing modes of the benzene ring, which are sensitive to the substitution pattern nih.gov.

The presence of the hydrochloride salt and the potential for hydrogen bonding between the ammonium/amino groups and the chloride anion or solvent molecules can lead to broadening and shifts in the N-H and C-N vibrational bands. A comparative study of the IR and Raman spectra of aniline and its phenylenediamine isomers has provided detailed assignments of their vibrational modes, which serves as a valuable reference for interpreting the spectra of more complex derivatives nih.gov.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are generalized frequency ranges for the functional groups present in the molecule.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (primary amine) | 3300 - 3500 | IR, Raman |

| N-H Stretch (ammonium) | 2800 - 3200 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman |

| N-H Bend (primary amine) | 1590 - 1650 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Aromatic C-N Stretch | 1250 - 1350 | IR |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an essential technique for studying chemical species that have one or more unpaired electrons. The oxidation of p-phenylenediamine (PPD) and its N-substituted derivatives, such as 4-Amino-N-ethyl-N-isopropylaniline, can generate stable radical cations. core.ac.uk These radical species are paramagnetic and thus can be characterized by EPR spectroscopy.

The oxidation process involves the removal of one electron from the molecule, typically from one of the nitrogen atoms, to form a radical cation. For N-substituted p-phenylenediamines, the stability of the resulting radical is influenced by the electronic effects of the substituent groups. researchgate.net In the case of 4-Amino-N-ethyl-N-isopropylaniline, the electron-donating nature of the ethyl and isopropyl groups on one nitrogen and the amino group at the para position helps to delocalize the unpaired electron across the aromatic ring and the nitrogen atoms, thereby stabilizing the radical species.

EPR spectra provide critical information about the electronic structure of the radical. The g-value, analogous to the chemical shift in NMR, indicates the environment of the unpaired electron. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp Hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H), provide information about the distribution of the unpaired electron's spin density within the molecule. Analysis of the hyperfine structure in the EPR spectrum of the 4-Amino-N-ethyl-N-isopropylaniline radical cation would reveal the extent of delocalization and identify the atoms with significant spin density.

Studies on related p-phenylenediamine derivatives have shown that their oxidation products can be characterized using EPR. core.ac.uk For example, the oxidation of PPD in various buffer systems has been studied, and the resulting semiquinone diimine radical cation has been identified. core.ac.uk Similarly, the EPR spectrum of the 4-Amino-N-ethyl-N-isopropylaniline radical would be expected to exhibit complex hyperfine splitting due to interactions with the two nitrogen nuclei, the aromatic protons, and the protons on the alkyl substituents. Theoretical calculations, often used in conjunction with experimental EPR, can aid in the interpretation of complex spectra and provide a detailed map of spin distribution. researchgate.net

Table 1: Expected EPR Parameters for the Radical Cation of 4-Amino-N-ethyl-N-isopropylaniline

| Parameter | Expected Value/Information | Significance |

|---|---|---|

| g-value | ~2.003 | Characteristic of a nitrogen-centered organic radical. |

| ¹⁴N Hyperfine Coupling (aN) | Two distinct values | Provides insight into the spin density on the primary amino and the tertiary amino nitrogen atoms. |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide unambiguous structural information for this compound, including bond lengths, bond angles, and torsional angles. Such data are fundamental to understanding the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

For a hydrochloride salt of an amine, the crystal structure is significantly influenced by hydrogen bonding. In the case of this compound, the protonated tertiary amine nitrogen and the primary amine group can act as hydrogen bond donors. The chloride ion, in turn, acts as a hydrogen bond acceptor. This donor-acceptor network is crucial in stabilizing the crystal lattice.

While the specific crystal structure of this compound is not publicly available, insights can be drawn from the crystal structures of related phenylenediamine salts. nih.gov For instance, the crystal structure of m-phenylenediamine reveals an extensive three-dimensional network established by N–H···N and N–H···π hydrogen bonds. nih.gov It is highly probable that the crystal structure of this compound would also feature a robust hydrogen-bonding network. The primary amino group (-NH₂) and the protonated tertiary ammonium group (-N⁺H(ethyl)(isopropyl)) would likely form strong N-H···Cl⁻ hydrogen bonds. Furthermore, the amino groups could also engage in N-H···N interactions with neighboring molecules, creating a complex and stable supramolecular architecture.

Table 2: Predicted Crystallographic and Hydrogen Bonding Parameters for this compound

| Parameter | Predicted Feature | Rationale/Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic salts of this type. |

| Hydrogen Bonding | Strong N⁺-H···Cl⁻ and N-H···Cl⁻ interactions | The primary forces governing the crystal packing, involving the protonated amine, the primary amine, and the chloride counter-ion. |

| Intermolecular Interactions | π-stacking of aromatic rings | Possible, but may be sterically hindered by the N-alkyl groups. nih.gov |

Mass Spectrometry Techniques for Fragmentation Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

For 4-Amino-N-ethyl-N-isopropylaniline, electron ionization (EI) mass spectrometry would induce characteristic fragmentation patterns. The molecular ion (M⁺•) would be observed, and its high-resolution measurement would confirm the molecular formula. The fragmentation of aromatic amines often involves cleavages alpha to the nitrogen atom and reactions involving the aromatic ring. miamioh.edu

The fragmentation of 4-Amino-N-ethyl-N-isopropylaniline can be predicted based on established principles and data from similar structures, such as N-ethyl-N-isopropylaniline. miamioh.edunih.gov The most favorable alpha-cleavage involves the loss of the larger alkyl radical, which in this case would be the isopropyl group (loss of 43 Da), although loss of the ethyl group (loss of 29 Da) is also possible.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: The primary fragmentation pathway for the tertiary amine is the cleavage of the C-N bond alpha to the nitrogen atom. Loss of an ethyl radical ([M-29]⁺) or an isopropyl radical ([M-43]⁺) would lead to the formation of stable iminium ions. The loss of the larger isopropyl group is often more favorable.

Loss of Alkene: Subsequent fragmentation can occur via the loss of a neutral alkene molecule from the fragment ions.

Ring-related Fragmentation: Cleavage of the aromatic ring or loss of small molecules like HCN can also occur, which is characteristic of aromatic amines. miamioh.edu

Table 3: Predicted Key Mass Fragments for 4-Amino-N-ethyl-N-isopropylaniline (Molecular Weight: 178.28 g/mol )

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 178 | [C₁₁H₁₈N₂]⁺• | Molecular Ion (M⁺•) |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 149 | [M - C₂H₅]⁺ | Alpha-cleavage: loss of an ethyl radical. |

| 135 | [M - C₃H₇]⁺ | Alpha-cleavage: loss of an isopropyl radical. |

In addition to structural elucidation, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an excellent tool for reaction monitoring. mdpi.com For instance, the synthesis of 4-Amino-N-ethyl-N-isopropylaniline or its subsequent conversion into other products (e.g., dyes or polymers) could be monitored in real-time. By tracking the disappearance of the reactant's molecular ion peak (m/z 178) and the appearance of product peaks, reaction kinetics and conversion rates can be determined accurately. This is also crucial for identifying the formation of byproducts or degradation products, such as the corresponding quinone derivatives that can form upon oxidation. nih.gov

Computational and Theoretical Chemistry Investigations of 4 Amino N Ethyl N Isopropylaniline Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Amino-N-ethyl-N-isopropylaniline. These methods provide insights into its geometry, stability, and electronic characteristics at the atomic level.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule such as 4-Amino-N-ethyl-N-isopropylaniline, DFT would be employed to determine its most stable three-dimensional structures, known as conformers. The orientation of the ethyl and isopropyl groups attached to the nitrogen atom, as well as the rotation around the C-N bonds, gives rise to various possible conformations.

A typical DFT study on the conformational preferences would involve:

Geometry Optimization: Starting with various initial guessed structures, the energy of the molecule is minimized with respect to the positions of its atoms. This process identifies local and global energy minima on the potential energy surface, corresponding to stable and the most stable conformers, respectively.

Conformational Analysis: By systematically rotating key dihedral angles (e.g., those involving the N-ethyl and N-isopropyl groups), a potential energy surface can be mapped out. This allows for the identification of all low-energy conformers and the energy barriers between them. Studies on related N,N'-diaryl-N,N'-dimethyl ureas have successfully used DFT to identify stable conformers and compute the barriers for their interconversion.

Thermodynamic Properties: From the optimized geometries, vibrational frequency calculations are performed. These are used to confirm that the structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as enthalpy, Gibbs free energy, and entropy for each conformer. This allows for the prediction of the relative populations of conformers at a given temperature.

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level calculations for similar molecules.

Ab Initio Methods for Electronic Excitation Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to study the excited electronic states of molecules. This is critical for understanding a compound's interaction with light, such as its UV-Visible absorption spectrum.

For 4-Amino-N-ethyl-N-isopropylaniline, methods like Time-Dependent Density Functional Theory (TD-DFT) or more sophisticated ab initio methods such as Configuration Interaction (CI) or Coupled Cluster (CC) theory would be used to:

Calculate Vertical Excitation Energies: These calculations predict the energy required to promote an electron from an occupied molecular orbital to an unoccupied one, without allowing for the geometry of the molecule to relax. These energies correspond to the absorption maxima in a UV-Vis spectrum.

Determine Oscillator Strengths: This property indicates the probability of a particular electronic transition occurring, which correlates with the intensity of an absorption band.

Analyze Molecular Orbitals: By examining the molecular orbitals involved in the electronic transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), the nature of the excitation can be characterized (e.g., π→π, n→π). For aniline (B41778) derivatives, these transitions are crucial in determining their photophysical properties.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Computational Studies of Oxidation Mechanisms

p-Phenylenediamines are known to undergo oxidation, a key reaction in their application as antioxidants and color developers. Computational modeling can map out the step-by-step mechanism of this process. For 4-Amino-N-ethyl-N-isopropylaniline, this would involve:

Modeling Reactants, Intermediates, and Products: The geometries and energies of the starting aniline, potential intermediates (like radical cations), and final products (such as quinone diimines) would be calculated.

Locating Transition States: A transition state is the highest energy point along a reaction pathway. Computational methods are used to find the specific geometry of the transition state connecting reactants to products. The energy of the transition state determines the activation energy of the reaction.

Reaction Coordinate Mapping: By following the vibrational mode corresponding to the reaction (the imaginary frequency at the transition state), the entire path from reactant to product can be traced, confirming the connection between them.

Studies on the electrochemical oxidation of p-phenylenediamine (B122844) have shown that the process can lead to the formation of polymeric films, and quantum-chemical methods have been used to help establish the mechanism leading from the monomer to the polymer. researchgate.net Theoretical calculations on the hydrolysis of PPDs have demonstrated a reaction propelled by proton transfer, which could be similarly modeled for the target compound.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Many reactions involving substituted anilines can yield multiple products (regioisomers or stereoisomers). Computational chemistry can predict which product is most likely to form.